![molecular formula C24H28N2O3S2 B2760876 (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890793-84-7](/img/structure/B2760876.png)
(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C24H28N2O3S2 and its molecular weight is 456.62. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural similarities to the specified chemical have been synthesized and characterized, offering insights into potential applications in material science, pharmaceuticals, and chemical synthesis. For instance, novel N-phenylpyrazolyl aryl methanones derivatives exhibiting favorable herbicidal and insecticidal activities were synthesized and characterized by various spectroscopic techniques, indicating potential agricultural applications (Wang et al., 2015). Similarly, research into hydrophilic aminomethylphosphines presents potential in creating water-soluble ligands for catalysis and material science applications (Krauter & Beller, 2000).
Biological Activities
The biological activity of structurally related compounds has been a significant focus, with some compounds showing promise as herbicides, insecticides, and potential drug candidates. These studies suggest that compounds with similar structural features might hold value in developing new therapeutic agents or agricultural chemicals.
Theoretical Studies and Molecular Docking
Theoretical studies and molecular docking analyses have been conducted on related compounds, providing a foundation for understanding their chemical behavior, reactivity, and potential interactions with biological targets. Such studies are crucial for drug design and development, offering insights into how structurally similar compounds might interact with biological molecules or be optimized for specific activities (Shahana & Yardily, 2020).
Spectroscopic Properties and Material Science Applications
Investigations into the spectroscopic properties of analogous compounds have revealed their potential in material science, particularly in developing novel materials with specific optical or electronic properties. These studies underscore the importance of such compounds in advancing material science and engineering (Al-Ansari, 2016).
properties
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-5-14-31(28,29)23-19(25)22(21(27)18-12-10-15(3)11-13-18)30-24(23)26-20-16(4)8-7-9-17(20)6-2/h7-13,26H,5-6,14,25H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQRLWTZTCQWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)C)NC3=C(C=CC=C3CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.